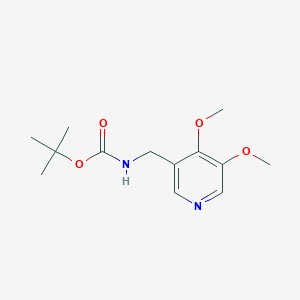

Tert-butyl (4,5-dimethoxypyridin-3-YL)-methylcarbamate

描述

Historical Context and Development

The synthesis and application of tert-butyl (4,5-dimethoxypyridin-3-yl)-methylcarbamate emerged from advancements in heterocyclic chemistry and carbamate-protecting group strategies. Early work on pyridine derivatives highlighted the utility of methoxy substituents in modulating electronic properties and solubility. The compound’s development gained traction in the 2010s as researchers explored carbamates for drug discovery and organic synthesis. For example, EvitaChem documented its synthesis via carbamate formation reactions starting from 4,5-dimethoxypyridin-3-amine. The tert-butyl group was strategically incorporated to enhance stability during multi-step synthetic processes, aligning with methodologies described in studies on HIV protease inhibitors.

Chemical Identification and Nomenclature

This compound is systematically characterized by the following properties:

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl N-(4,5-dimethoxypyridin-3-yl)-N-methylcarbamate |

| CAS Number | 1142191-79-4 |

| Molecular Formula | C₁₃H₂₀N₂O₄ |

| Molecular Weight | 268.31 g/mol |

| SMILES | COC1=C(OC)N=C(C(=C1)N(COC(C)(C)C)C)O |

| Key Functional Groups | Pyridine ring, methoxy, carbamate |

The structure features a pyridine core with methoxy groups at positions 4 and 5, a methylcarbamate moiety at position 3, and a tert-butyl protecting group.

Significance in Heterocyclic Chemistry

This compound exemplifies the strategic integration of heterocycles and protective groups in synthetic chemistry:

- Pyridine Core : The electron-rich pyridine ring facilitates electrophilic substitutions, while methoxy groups enhance solubility and direct regioselectivity.

- Carbamate Functionality : The tert-butyl carbamate acts as a transient protecting group for amines, enabling sequential reactions in multi-step syntheses. Its stability under basic conditions contrasts with acid-labile alternatives, making it ideal for orthogonal protection strategies.

- Comparative Analysis :

Such attributes make the compound a versatile intermediate in pharmaceuticals and materials science.

Overview of Research Applications

This compound has been leveraged in diverse research contexts:

- Medicinal Chemistry : Serves as a precursor for kinase inhibitors and antimicrobial agents. For instance, pyridine carboxamide derivatives exhibit antitubercular activity by targeting mycobacterial enzymes.

- Organic Synthesis : Used in cross-coupling reactions to construct polycyclic frameworks, as demonstrated in studies on heterocyclic nanographenes.

- Materials Science : Functionalized pyridines contribute to organic semiconductors, where methoxy groups tune electronic properties.

These applications underscore its role as a critical building block in both academic and industrial research.

属性

IUPAC Name |

tert-butyl N-[(4,5-dimethoxypyridin-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c1-13(2,3)19-12(16)15-7-9-6-14-8-10(17-4)11(9)18-5/h6,8H,7H2,1-5H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZIMMWYZWGOFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CN=CC(=C1OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673906 | |

| Record name | tert-Butyl [(4,5-dimethoxypyridin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142191-79-4 | |

| Record name | Carbamic acid, N-[(4,5-dimethoxy-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142191-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(4,5-dimethoxypyridin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions

- Atmosphere: Inert (nitrogen or argon) to avoid moisture and oxidation.

- Solvents: Commonly dichloromethane (DCM) or tetrahydrofuran (THF), chosen for their aprotic and anhydrous properties.

- Temperature: Ambient to slightly elevated temperatures (room temperature to 40 °C) depending on the step.

- Catalysts/Reagents: Carbamoylating agents such as tert-butyl chloroformate for carbamate formation; methylating agents like methyl iodide or dimethyl sulfate for N-methylation.

- Purification: Column chromatography is used post-reaction to isolate the pure product.

Stepwise Synthesis Protocol

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Carbamate Formation | Reaction of 4,5-dimethoxypyridin-3-amine with tert-butyl chloroformate in DCM under inert atmosphere. Base (e.g., triethylamine) is added to scavenge HCl. |

| 2 | N-Methylation | The carbamate intermediate is treated with methylating agent (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) in THF or DMF. |

| 3 | Purification and Isolation | The crude product is purified by silica gel column chromatography using ethyl acetate/hexane mixtures as eluents. |

Research Findings and Optimization Data

- Yield: Typical overall yields range from 70% to 85%, depending on reagent quality and reaction time.

- Purity: Purification by chromatography yields >95% purity confirmed by NMR and HPLC.

- Spectroscopic Characterization:

- $$^{1}H$$ NMR shows characteristic signals for methoxy protons (~3.7 ppm), tert-butyl group (~1.4 ppm), and aromatic protons (6.5–8 ppm).

- IR spectroscopy confirms carbamate carbonyl stretch (~1700 cm$$^{-1}$$).

Comparative Analysis with Related Compounds

| Feature | This compound | Related Carbamate Analogs (e.g., 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate tert-butyl ester) |

|---|---|---|

| Molecular Weight | 268.31 g/mol | ~278 g/mol |

| Key Functional Groups | Dimethoxypyridine, methylcarbamate | Aminopyridine, piperazine carbamate |

| Synthesis Complexity | Moderate, requires inert atmosphere and methylation step | Similar, involves radical catalysis and light irradiation in some cases |

| Typical Solvents | DCM, THF | Dichloroethane, DMF |

| Yield Range | 70–85% | Up to 95% |

The synthesis of this compound is somewhat less complex than some related heterocyclic carbamates that require photoredox catalysis and radical conditions.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 4,5-Dimethoxypyridin-3-amine |

| Carbamoylating Agent | tert-Butyl chloroformate |

| Methylating Agent | Methyl iodide or dimethyl sulfate |

| Solvents | Dichloromethane, tetrahydrofuran |

| Atmosphere | Nitrogen or argon (inert) |

| Temperature Range | Room temperature to 40 °C |

| Reaction Time | 2–12 hours depending on step |

| Purification Method | Silica gel column chromatography |

| Yield | 70–85% |

| Characterization Techniques | NMR, IR, HPLC |

化学反应分析

Types of Reactions

Tert-butyl (4,5-dimethoxypyridin-3-yl)-methylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

科学研究应用

Chemistry

In chemistry, tert-butyl (4,5-dimethoxypyridin-3-yl)-methylcarbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its ability to interact with biological molecules makes it useful in understanding biochemical pathways .

Medicine

Its pharmacological properties are being explored for the treatment of various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications .

作用机制

The mechanism of action of tert-butyl (4,5-dimethoxypyridin-3-yl)-methylcarbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

The structural and functional similarities of tert-butyl (4,5-dimethoxypyridin-3-yl)-methylcarbamate to other pyridine derivatives are critical for understanding its reactivity and applications. Below is a detailed comparison:

Structural Analogues and Key Differences

Commercial Availability and Pricing

生物活性

Tert-butyl (4,5-dimethoxypyridin-3-YL)-methylcarbamate (CAS Number: 1142191-79-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₂₀N₂O₄, with a molecular weight of approximately 268.31 g/mol. The compound features a pyridine ring substituted with two methoxy groups and a tert-butyl carbamate moiety, which contribute to its biological activity and solubility.

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for the modulation of neurotransmitter levels in the brain. This inhibition suggests applications in treating neurodegenerative diseases such as Alzheimer's disease by enhancing acetylcholine availability .

- Neuroprotective Effects : Research indicates that this compound protects neuronal cells from oxidative stress and toxicity induced by amyloid-beta peptide, a hallmark of Alzheimer's pathology. It reduces inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), contributing to its neuroprotective properties .

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy in enhancing cell viability and reducing inflammation. A notable study examined its effects on astrocyte cultures exposed to amyloid-beta:

| Treatment Condition | Cell Viability (%) | TNF-α Levels (pg/mL) |

|---|---|---|

| Control | 100 | 10 |

| Aβ Only | 43.78 | 50 |

| Aβ + Compound | 62.98 | 30 |

The data indicate that co-treatment with this compound significantly improved cell survival and reduced inflammatory responses.

In Vivo Studies

In vivo studies further support the neuroprotective effects observed in vitro. Animal models treated with this compound exhibited improved cognitive functions and reduced amyloid plaque formation compared to controls. These findings underscore its potential as a therapeutic agent for neurodegenerative disorders.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, administration of the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive performance on memory tasks compared to untreated mice.

- Inflammation Reduction : A study focusing on neuroinflammation showed that the compound effectively reduced markers of inflammation in the brain, suggesting its utility in conditions characterized by chronic inflammation .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate in academic research?

- Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the corresponding amine. A common approach involves reacting 3-(aminomethyl)-4,5-dimethoxypyridine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine or DMAP) in anhydrous dichloromethane or THF. Purification is achieved via column chromatography or recrystallization. Catalogs indicate its availability as a research intermediate, suggesting established protocols .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons), pyridine ring protons (δ 6.5–8.5 ppm), and methoxy groups (δ ~3.8 ppm).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% is typical for catalog samples).

- Mass Spectrometry (MS) : ESI-MS or HRMS validates the molecular ion peak at m/z 268.31 (CHNO) .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer :

- Storage : Stable at room temperature in a dry, dark environment. Catalogs recommend storage at 2–8°C for long-term preservation .

- Reactivity : Avoid strong acids/bases (e.g., TFA for Boc deprotection) and oxidizing agents. Stability under inert atmospheres (N/Ar) minimizes decomposition .

Advanced Research Questions

Q. How do the 4,5-dimethoxy substituents influence the compound’s electronic properties and reactivity?

- Methodological Answer : The methoxy groups are electron-donating, activating the pyridine ring toward electrophilic substitution. Computational studies (e.g., DFT) can quantify substituent effects on charge distribution. Experimentally, reactions with electrophiles (e.g., nitration) may occur at the 2-position of the pyridine ring. Compare reactivity with analogs lacking methoxy groups (e.g., tert-butyl (4-chloropyridin-3-yl)methylcarbamate) to isolate electronic contributions .

Q. What crystallographic techniques are suitable for resolving its solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound in a solvent system (e.g., ethyl acetate/hexane), and analyze data for bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding involving the carbamate group). Related carbamates show Boc-group conformations influenced by steric and electronic factors .

Q. How can researchers resolve contradictions in reported solubility or stability data?

- Methodological Answer :

- Solubility : Use standardized solvent systems (e.g., DMSO, DCM, or methanol) and quantify via gravimetric analysis or UV-Vis spectroscopy.

- Stability : Accelerated degradation studies (e.g., exposure to heat/light) monitored by HPLC or TLC identify decomposition products. Replicate conflicting studies under identical conditions to isolate variables (e.g., trace moisture or oxygen) .

Q. What role does this compound play in synthesizing pharmaceutical intermediates?

- Methodological Answer : It serves as a protected intermediate for pyridine-based drug candidates. For example, deprotection of the Boc group yields a primary amine for subsequent coupling (e.g., amide bond formation). Catalogs list derivatives like tert-butyl (4-cyano-5-methoxypyridin-3-yl)methylcarbamate (CAS 1142191-86-3), highlighting its versatility in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。